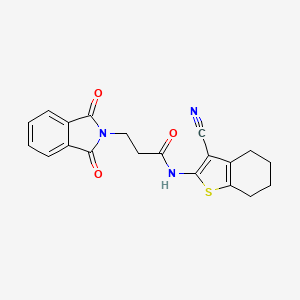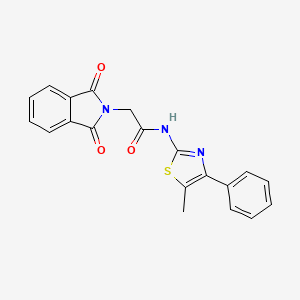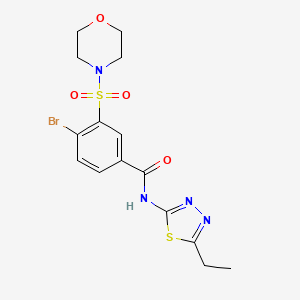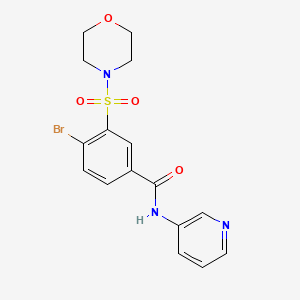
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potent inhibitory effects on the activity of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide inhibits the activity of JMJD3 by binding to the active site of the enzyme and blocking its catalytic activity. JMJD3 belongs to the Jumonji C (JmjC) domain-containing histone demethylase family, which uses Fe(II) and alpha-ketoglutarate as cofactors to catalyze the demethylation of histone lysine residues. This compound binds to the Fe(II) center of JMJD3 and prevents the binding of alpha-ketoglutarate, thereby inhibiting the demethylation activity of JMJD3.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory effects on the activity of JMJD3, leading to the accumulation of H3K27me3 and the repression of gene expression. This has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the suppression of cancer cell growth, and the modulation of stem cell differentiation. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and specificity for JMJD3 inhibition, its ability to penetrate cell membranes and inhibit intracellular JMJD3 activity, and its availability as a small molecule inhibitor that can be easily synthesized and modified. However, this compound also has some limitations for lab experiments, including its potential off-target effects on other histone demethylases and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for further research on N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide and JMJD3. One direction is to study the role of JMJD3 in various biological processes, including inflammation, cancer, and stem cell differentiation, using this compound as a tool compound. Another direction is to investigate the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. Finally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound and to develop more potent and selective JMJD3 inhibitors for clinical use.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research as a tool compound for studying the role of JMJD3 in various biological processes. JMJD3 is a histone demethylase that catalyzes the removal of the methyl group from lysine 27 of histone H3 (H3K27), leading to the activation of gene expression. This compound has been found to inhibit the activity of JMJD3, resulting in the accumulation of H3K27me3 and the repression of gene expression. This compound has been used to study the role of JMJD3 in various biological processes, including inflammation, cancer, and stem cell differentiation.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-25-14-4-2-12(17(22)20-16-5-3-13(18)11-19-16)10-15(14)27(23,24)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJBNXLHGNVROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (4-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)acetate](/img/structure/B3459744.png)


![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B3459775.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1,3-benzothiazole](/img/structure/B3459797.png)
![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}-N-phenyl-1-piperidinecarbothioamide](/img/structure/B3459805.png)
![8-quinolinyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3459823.png)
![1-[(2-methyl-5-{[3-(1-pyrrolidinylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]pyrrolidine](/img/structure/B3459832.png)
![3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate](/img/structure/B3459834.png)



![3-{5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3459855.png)
![4-[(4-chlorophenyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3459864.png)